N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide
Description
N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide is a complex organic compound characterized by its unique structural features This compound contains a pyrimidine ring substituted with a tert-butyl group and a pyrrolidine ring with a propyl group
Properties
IUPAC Name |
N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-6-7-12-9-22(10-14(12)19-11(2)23)16(24)13-8-15(18(3,4)5)21-17(25)20-13/h8,12,14H,6-7,9-10H2,1-5H3,(H,19,23)(H,20,21,25)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDLBEIUEGXJMY-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C(=O)C2=NC(=O)NC(=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)C)C(=O)C2=NC(=O)NC(=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Formation of the pyrrolidine ring: This can be synthesized through a series of cyclization and reduction reactions.
Coupling of the pyrimidine and pyrrolidine rings: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-methylpyrrolidin-3-yl]acetamide
- N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-ethylpyrrolidin-3-yl]acetamide
Uniqueness
N-[(3R,4S)-1-(6-tert-butyl-2-oxo-1H-pyrimidine-4-carbonyl)-4-propylpyrrolidin-3-yl]acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
